4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Description
The compound 4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative characterized by a sulfur-containing difluoromethyl group at the para position of the phenyl ring (position 4) and a pyridin-3-yl substituent at position 5. The difluoromethyl sulfanyl group may improve lipophilicity and metabolic stability compared to non-fluorinated analogs, as seen in related compounds .
Properties
IUPAC Name |
4-[4-(difluoromethylsulfanyl)phenyl]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4S2/c15-13(16)22-11-5-3-10(4-6-11)20-12(18-19-14(20)21)9-2-1-7-17-8-9/h1-8,13H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHOKSLATCWBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC=C(C=C3)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole structure. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process must be optimized to ensure high yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities, including:
- Antifungal Activity : Compounds within this class have shown significant antifungal properties. For instance, derivatives of 1,2,4-triazoles have been reported to possess enhanced antifungal activity against various strains compared to traditional antifungal agents .
- Antibacterial Properties : The compound has demonstrated promising antibacterial effects, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that modifications to the triazole structure can lead to improved antibacterial efficacy .
- Antiviral Effects : Some studies suggest that triazole derivatives may exhibit antiviral activities, although specific data on this compound's antiviral properties are still emerging .
Synthesis and Structure-Activity Relationship
The synthesis of 4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can be achieved through various methods. The presence of the thiol group (–SH) is crucial for enhancing the compound's reactivity and biological activity. Structural modifications can significantly influence its pharmacological profile.
Comparison of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1,2,4-Triazole | Basic structure | Antifungal properties |
| 5-(Pyridin-3-yl)-1,2,4-triazole | Pyridine substitution | Antimicrobial activity |
| 4-Amino-1,2,4-triazole | Amino group substitution | Antiviral properties |
| 3-Thiosemicarbazone derivatives | Thiosemicarbazone moiety | Anticancer activity |
The unique combination of the difluoromethylthio group and the pyridine moiety within the triazole framework distinguishes this compound from others in its class. This specific arrangement may enhance its pharmacological profile and broaden its application range compared to simpler triazoles or those lacking such substitutions.
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives similar to 4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol :
- Antifungal Studies : A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antifungal activity against several fungal strains. The results indicated that some compounds exhibited enhanced activity compared to commercial fungicides like azoxystrobin .
- Antibacterial Efficacy : Research on ciprofloxacin-triazole hybrids showed significant antibacterial activity against various pathogens. One study noted that certain derivatives had lower minimum inhibitory concentrations (MICs) than established antibiotics .
- Neuroprotective Properties : Some triazole derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases. These findings suggest potential applications in treating conditions like Alzheimer's disease .
Mechanism of Action
When compared to similar compounds, 4-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups and structural features. Similar compounds may include other triazoles or pyridine derivatives, but the presence of the difluoromethyl group and the specific arrangement of the rings contribute to its distinct properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 significantly influences the compound’s electronic properties and biological activity:
Substituent Variations at Position 5
The pyridin-3-yl group in the target compound distinguishes it from analogs with alternative aromatic systems:
Thiol Group Modifications
The thiol group at position 3 is a critical site for functionalization:
Physicochemical and Structural Comparisons
Table 3: Physicochemical Properties of Selected Triazoles
Notes:
- The target’s difluoromethyl sulfanyl group likely increases logP compared to non-fluorinated analogs, enhancing membrane permeability.
- Pyridin-3-yl’s hydrogen-bonding capacity may improve target binding compared to phenyl substituents .
Biological Activity
The compound 4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 380349-27-9) is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 336.38 g/mol. The presence of the difluoromethyl and pyridine groups in its structure contributes to its unique biological properties.
Anticancer Activity
Research has shown that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have demonstrated that similar triazole-thiol compounds can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (HCT-116), and lung carcinoma (A549) .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | MCF-7 | TBD | |
| Compound 47f | HCT-116 | 6.2 | |
| Compound 47e | T47D | 43.4 | |
| Compound X | A549 | TBD |
The exact IC50 value for 4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol remains to be fully characterized in the literature; however, it is anticipated to show comparable or superior activity given the structure–activity relationship (SAR) observed in related compounds.
The anticancer mechanism is thought to involve apoptosis induction and cell cycle arrest. Studies indicate that triazole derivatives can activate caspases involved in apoptosis pathways and inhibit critical kinases such as ERK1/2, which are often overactive in cancer cells .
Other Biological Activities
In addition to their anticancer properties, triazole compounds have been studied for their anti-inflammatory and antimicrobial activities. For example, some derivatives have shown promise in inhibiting COX enzymes, which are key players in inflammatory processes .
Case Studies
- Cytotoxicity Against Melanoma : A study on triazole derivatives found that certain compounds exhibited high cytotoxicity against melanoma cells compared to normal fibroblasts, indicating selectivity for cancerous tissues .
- Inhibition of Tumor Growth : In vivo studies involving animal models have demonstrated that specific triazole derivatives can significantly reduce tumor size when administered at therapeutic doses .
Q & A
Q. What are the optimal synthetic routes for 4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. Key steps include:
- Condensation : Reacting a substituted hydrazine with a carbonyl compound to form the triazole ring.
- Thiolation : Introducing the thiol group via nucleophilic substitution or oxidation-reduction reactions.
- Functionalization : Adding the difluoromethylsulfanyl and pyridinyl groups using alkyl halides or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
Yield optimization strategies: - Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction rates .
- Employ catalysts like triethylamine or Pd(PPh₃)₄ for cross-coupling reactions .
- Purify intermediates via column chromatography or recrystallization to minimize side products .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Confirm structural integrity by analyzing aromatic protons (δ 7.0–8.5 ppm for pyridine and phenyl groups) and sulfanyl/thiol signals (δ 1.5–3.0 ppm) .
- LC-MS : Verify molecular weight ([M+H]⁺ expected at m/z ~435) and detect impurities .
- FT-IR : Identify key functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C-F vibrations at 1100–1250 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .
Q. How can researchers address low solubility in aqueous media during biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound .
- Surfactants : Add Tween-80 or PEG-400 to stabilize colloidal suspensions .
- pH Adjustment : Deprotonate the thiol group (pKa ~8–10) in mildly basic buffers (pH 8.5–9.5) to enhance solubility .
Advanced Research Questions
Q. What computational strategies can predict the compound’s bioactivity and binding modes with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cytochrome P450). The pyridinyl group may act as a hydrogen-bond acceptor, while the difluoromethylsulfanyl moiety enhances lipophilic interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- ADME Prediction : Apply SwissADME or pkCSM to evaluate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
Q. How can structural modifications enhance the compound’s selectivity for a specific biological target?
- Methodological Answer :
- SAR Studies :
- Replace the pyridin-3-yl group with pyridin-4-yl to alter hydrogen-bonding patterns .
- Substitute difluoromethylsulfanyl with methylsulfonyl to modulate electron-withdrawing effects .
- Fragment-Based Design : Screen analogs using X-ray crystallography or SPR to identify high-affinity fragments .
Q. What experimental and theoretical approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HEK293, HepG2) to confirm IC₅₀ consistency .
- Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with activity .
- DFT Calculations : Compare the compound’s electrostatic potential maps with active/inactive analogs to explain potency variations .
Key Challenges and Solutions
- Crystallization Difficulties : The compound’s flexibility and sulfur content hinder crystal formation. Use vapor diffusion with DCM/hexane and seed crystals to improve crystal quality .
- Oxidative Degradation : Protect thiol groups by storing under inert gas (N₂/Ar) and adding antioxidants (e.g., BHT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
